Bromobenzene
Overview
Description
Synthesis Analysis
Bromobenzene is commonly synthesized from benzene through electrophilic aromatic substitution, where a bromine molecule is introduced into the benzene ring in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water has been reported, achieving a yield of 94.8% with a product purity higher than 99.0%, as evidenced by IR and NMR spectrometry (Xuan et al., 2010).
Molecular Structure Analysis
Structural studies reveal that bromobenzene and its derivatives can exhibit different crystalline phases and molecular conformations. For instance, 1-Bromo-2,3,5,6-tetramethylbenzene displays two stable crystalline phases, with significant insights provided by SXRD analysis and supported by DFT calculations (Hamdouni et al., 2019).
Chemical Reactions and Properties
Bromobenzene undergoes numerous chemical reactions, including halogenation, nitration, and coupling reactions, which are crucial for synthesizing various chemical compounds. The homocoupling reaction mechanism of bromobenzene mediated by [Ni(cod)(bpy)] complex has been explored, indicating the formation of intermediate complexes during the reaction (Asakura et al., 2012).
Physical Properties Analysis
Bromobenzene is a colorless liquid at room temperature with a pleasant, aromatic odor. Its physical properties include a boiling point of 156°C and a melting point of -30.8°C. Studies on its molecular structures under high pressure using Raman scattering and powder x-ray diffraction experiments have provided insights into phase transitions and amorphous phase formation at elevated pressures (Nishiumi et al., 1998).
Chemical Properties Analysis
Bromobenzene's chemical behavior is significantly influenced by the presence of the bromine atom, which activates the benzene ring towards further electrophilic substitution reactions. Its reactivity includes participation in Grignard reactions, where it is used to prepare phenylmagnesium bromide, a key reagent in organic synthesis. The photodissociation of bromobenzene and its derivatives has been studied to understand their stability and reactivity under various conditions, highlighting the role of bromine in predissociation channels (Liu et al., 2004).
Scientific Research Applications
Liver Necrosis Study : Bromobenzene is used to study the mechanism of liver necrosis caused by halogenated aromatic hydrocarbons (Brodie et al., 1971).
Pathogenetic Mechanisms of Liver Damage : It is employed in vivo to investigate liver damage mechanisms produced by glutathione-depleting agents (Casini et al., 1988).
Understanding Chemically-Induced Toxicities : Bromobenzene helps in unraveling complexities in chemically-induced toxicities, demonstrating principles like metabolic activation and glutathione's role in detoxification (Lau & Monks, 1988).
Hepatotoxicity Studies : It serves as an efficient model for studying hepatotoxicity, helping to evaluate the protective effects of various herbal extracts and chemicals against liver injury (Vedi, Sabina & Rasool, 2013).
Photosensitizer in Polymerization : Bromobenzene acts as a photosensitizer for the polymerizations of certain compounds, initiating reactions with specific wavelengths of light (Bengough, Henderson & Patsavoudis, 1969).
Toxicogenomics and Hepatotoxicity : It is utilized in toxicogenomics to enable detailed comparisons of mechanisms and early detection of toxicity in bromobenzene-induced liver damage (Heijne et al., 2003).
Metabonomic Analysis for Toxicological Mechanism : Metabonomic analysis with bromobenzene identifies novel biomarkers and metabolites implicated in toxicological mechanisms, aiding in drug safety evaluation and biomarker discovery (Waters et al., 2006).
Study of Hepatocellular Necrosis : Bromobenzene is used to study hepatocellular necrosis in laboratory animals, with its toxicity being modifiable by certain inhibitors and stimulants (Thor et al., 1981).
properties
IUPAC Name |
bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVLSVVCXYDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br | |
Record name | BROMOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/264 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BROMOBENZENE | |
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Record name | bromobenzene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Bromobenzene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024637 | |
Record name | Bromobenzene | |
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Molecular Weight |
157.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | BROMOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/264 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromobenzene | |
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Record name | BROMOBENZENE | |
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Boiling Point |
313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C | |
Record name | BROMOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/264 | |
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Record name | Bromobenzene | |
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Flash Point |
123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c. | |
Record name | BROMOBENZENE | |
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Record name | Bromobenzene | |
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Record name | BROMOBENZENE | |
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Record name | BROMOBENZENE | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04 | |
Record name | BROMOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/264 | |
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Record name | BROMOBENZENE | |
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Record name | BROMOBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5 | |
Record name | BROMOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/264 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BROMOBENZENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |
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Record name | BROMOBENZENE | |
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Vapor Density |
5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41 | |
Record name | BROMOBENZENE | |
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URL | https://cameochemicals.noaa.gov/chemical/264 | |
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Record name | BROMOBENZENE | |
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Record name | BROMOBENZENE | |
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Vapor Pressure |
5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55 | |
Record name | BROMOBENZENE | |
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Record name | Bromobenzene | |
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Record name | BROMOBENZENE | |
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Mechanism of Action |
FOLLOWING BROMOBENZENE (1.0 MMOL) ADMIN TO RAT HEPATOCYTES, LIPID PEROXIDATION OCCURRED ONLY AT A LATER STAGE, COMPARED TO TREATMENT WITH CCL4, AND ONLY AFTER CELL DEATH. APPARENTLY LIPID PEROXIDATION DURING BROMOBENZENE TOXICITY WAS MERELY A CONSEQUENCE OF GSH DEPLETION AND CELL DEATH. APPARENTLY, ARYLATION OF CRITICAL CELLULAR NUCLEOPHILES IS MORE IMPORTANT THAN LIPID PEROXIDATION IN BROMOBENZENE HEPATOTOXICITY., FRESHLY ISOLATED HEPATOCYTES FROM PHENOBARBITAL-TREATED RATS WERE INCUBATED IN THE PRESENCE OR ABSENCE OF EXTRACELLULAR CALCIUM WITH BROMOBENZENE. IN THE ABSENCE OF CALCIUM IT WAS FAR MORE TOXIC TO THE CELLS THAN IN ITS PRESENCE. THIS RESULT IS INCONSISTENT WITH THE HYPOTHESIS THAT AN INFLUX OF EXTRACELLULAR CALCIUM IS REQUIRED AS THE FINAL STEP IN TOXIC LIVER CELL INJURY., A NOVEL METHOD IS DESCRIBED FOR MEASURING THE COVALENT BINDING OF BROMOBENZENE TO MACROMOLECULES IN RAT HEPATIC MICROSOMES OF HEPATOCYTES. COVALENT BINDING IN HEPATOCYTES SUGGESTS THAT THE BINDING OCCURS FIRST WITH MACROMOLECULES IN 20000-40000 DALTON RANGE. | |
Record name | BROMOBENZENE | |
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Product Name |
Bromobenzene | |
Color/Form |
MOBILE LIQUID, Heavy, mobile, colorless liquid | |
CAS RN |
108-86-1, 52753-63-6 | |
Record name | BROMOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/264 | |
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Record name | Benzene, bromo-, labeled with carbon-14 | |
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Record name | Bromobenzene | |
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Record name | Bromobenzene | |
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Record name | BROMOBENZENE | |
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Record name | Benzene, bromo- | |
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Record name | Bromobenzene | |
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Record name | Bromobenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO4D5J547L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BROMOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C | |
Record name | BROMOBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/264 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BROMOBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BROMOBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1016 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.